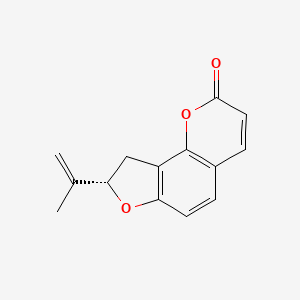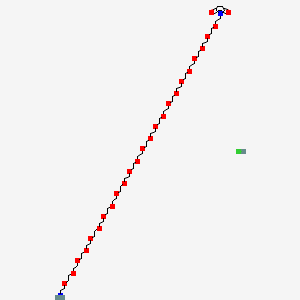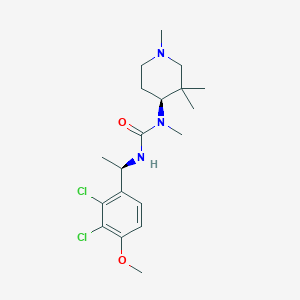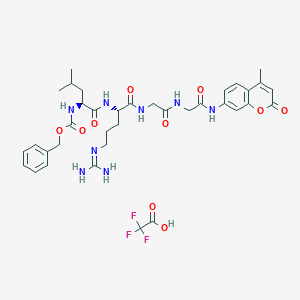
2-(cyclopropylmethyl)-N'-(9-fluoro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)-3-(3,3,3-trifluoropropyl)butanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS-983970 is an oral pan-Notch inhibitor developed for the treatment of various cancers. It has demonstrated significant anti-tumor activity in preclinical models, particularly in T-cell acute lymphoblastic leukemia and solid tumor xenograft models .
Vorbereitungsmethoden
The synthesis of BMS-983970 involves a series of chemical reactions, primarily focusing on the 1,4-benzodiazepinone series. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is prepared through a series of steps involving the formation of key intermediates, followed by specific reaction conditions to achieve the final product .
Analyse Chemischer Reaktionen
BMS-983970 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Wissenschaftliche Forschungsanwendungen
BMS-983970 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Notch signaling pathway and its role in cancer.
Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including T-cell acute lymphoblastic leukemia, breast cancer, non-small cell lung cancer, and colorectal carcinoma.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery
Wirkmechanismus
BMS-983970 exerts its effects by inhibiting the Notch signaling pathway. The compound targets the γ-secretase enzyme, which is responsible for releasing the Notch intracellular domain. This domain then translocates to the nucleus and binds to the transcription factor CSL, activating the transcription of various target genes. By inhibiting this pathway, BMS-983970 can reduce uncontrolled cell proliferation, enhance apoptosis, and inhibit angiogenesis and metastasis .
Vergleich Mit ähnlichen Verbindungen
BMS-983970 is unique compared to other Notch inhibitors due to its oral bioavailability and potent anti-tumor activity. Similar compounds include:
BMS-906024: Another potent pan-Notch inhibitor, administered intravenously, with robust anti-tumor activity in multiple tumor xenograft models.
BMS-986012: A monoclonal antibody targeting Fuc-GM1, used in combination with nivolumab and chemotherapy for treating extensive-stage small cell lung cancer.
BMS-986122: A selective positive allosteric modulator of the μ-opioid receptor, investigated for its analgesic effects with reduced side effects compared to conventional opioid analgesics .
Eigenschaften
Molekularformel |
C26H26F4N4O3 |
|---|---|
Molekulargewicht |
518.5 g/mol |
IUPAC-Name |
2-(cyclopropylmethyl)-N'-(9-fluoro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)-3-(3,3,3-trifluoropropyl)butanediamide |
InChI |
InChI=1S/C26H26F4N4O3/c27-19-8-4-7-17-20(15-5-2-1-3-6-15)32-23(25(37)33-21(17)19)34-24(36)16(11-12-26(28,29)30)18(22(31)35)13-14-9-10-14/h1-8,14,16,18,23H,9-13H2,(H2,31,35)(H,33,37)(H,34,36) |
InChI-Schlüssel |
RANYIWAZSQWERN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CC(C(CCC(F)(F)F)C(=O)NC2C(=O)NC3=C(C=CC=C3F)C(=N2)C4=CC=CC=C4)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-[5-[2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid](/img/structure/B11931408.png)
![{4-[2-(2-amino-3-methylbutanamido)-5-(carbamoylamino)pentanamido]phenyl}methyl N-{1-[(1-{[1-(2-{2-[(1-hydroxy-1-phenylpropan-2-yl)carbamoyl]-1-methoxy-2-methylethyl}pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)carbamoyl}-2-methylpropyl)carbamoyl]-2-methylpropyl}-N-methylcarbamate](/img/structure/B11931410.png)
![3-[2-[2-[2-[2-[3-Oxo-3-[(2,2,6,6-tetramethyl-1-oxidopiperidin-4-yl)amino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11931411.png)
![(2R,3R)-2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;oxalic acid](/img/structure/B11931416.png)



![bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate](/img/structure/B11931462.png)


![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B11931490.png)

![3-[2-[2-[2-[2-[2-[[4-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11931503.png)

